molecular formula C11H18O4S B12094089 Benzenebutanol, methanesulfonate CAS No. 65512-08-5

Benzenebutanol, methanesulfonate

Cat. No.: B12094089
CAS No.: 65512-08-5
M. Wt: 246.33 g/mol
InChI Key: CIZOMPBJUCKUPS-UHFFFAOYSA-N
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Description

Benzenebutanol, methanesulfonate is a chemical compound with the molecular formula C11H16O3S. It is a derivative of benzenebutanol where the hydroxyl group is substituted with a methanesulfonate group. This compound is known for its applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenebutanol, methanesulfonate typically involves the reaction of benzenebutanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

C6H5CH2CH2CH2OH+CH3SO2ClC6H5CH2CH2CH2OSO2CH3+HCl\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{OSO}_2\text{CH}_3 + \text{HCl} C6​H5​CH2​CH2​CH2​OH+CH3​SO2​Cl→C6​H5​CH2​CH2​CH2​OSO2​CH3​+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenebutanol, methanesulfonate undergoes various types of chemical reactions including:

    Substitution Reactions: The methanesulfonate group can be substituted by other nucleophiles such as halides, amines, and thiols.

    Reduction Reactions: The compound can be reduced to benzenebutanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of benzoic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium iodide (NaI) in acetone.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Substitution: Formation of substituted benzenebutanol derivatives.

    Reduction: Formation of benzenebutanol.

    Oxidation: Formation of benzoic acid derivatives.

Scientific Research Applications

Benzenebutanol, methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of benzenebutanol, methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This property makes it useful in modifying proteins and nucleic acids, thereby affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanol, methanesulfonate
  • Benzeneethanol, methanesulfonate
  • Benzenebutanol, tosylate

Uniqueness

Benzenebutanol, methanesulfonate is unique due to its specific structure which combines the properties of benzenebutanol and methanesulfonate. This combination imparts unique reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

65512-08-5

Molecular Formula

C11H18O4S

Molecular Weight

246.33 g/mol

IUPAC Name

methanesulfonic acid;4-phenylbutan-1-ol

InChI

InChI=1S/C10H14O.CH4O3S/c11-9-5-4-8-10-6-2-1-3-7-10;1-5(2,3)4/h1-3,6-7,11H,4-5,8-9H2;1H3,(H,2,3,4)

InChI Key

CIZOMPBJUCKUPS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)CCCCO

Origin of Product

United States

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